6-(3-Bromophenyl)-2-chloronicotinonitrile molecular weight and formula
6-(3-Bromophenyl)-2-chloronicotinonitrile molecular weight and formula
Topic: 6-(3-Bromophenyl)-2-chloronicotinonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Bifunctional Scaffold for Medicinal Chemistry Libraries
Abstract
6-(3-Bromophenyl)-2-chloronicotinonitrile (CAS: 147426-93-5) is a highly specialized heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide details its physicochemical properties, a robust, regioselective synthetic pathway, and its strategic application as an orthogonal scaffold in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
This molecule features a pyridine core substituted with a nitrile group at the C3 position, a reactive chlorine at C2, and a 3-bromophenyl moiety at C6. Its utility stems from the differential reactivity of the halogen substituents, allowing for sequential functionalization.
| Property | Data |
| IUPAC Name | 6-(3-Bromophenyl)-2-chloropyridine-3-carbonitrile |
| CAS Number | 147426-93-5 |
| Molecular Formula | C₁₂H₆BrClN₂ |
| Molecular Weight | 293.55 g/mol |
| Exact Mass | 291.940 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Purity Standard | >95% (HPLC) for synthetic applications |
Robust Synthetic Protocol
While direct Suzuki coupling of 2,6-dichloronicotinonitrile with 3-bromophenylboronic acid is theoretically possible, it often suffers from poor regioselectivity (C2 vs. C6) and competitive coupling at the bromine handle. The industry-standard protocol utilizes a de novo pyridine ring construction to ensure perfect regiocontrol.
Synthetic Pathway Overview
The synthesis proceeds through a 3-step sequence:
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Enaminone Formation: Condensation of 3-bromoacetophenone with DMF-DMA.
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Cyclization: Reaction with 2-cyanoacetamide to form the pyridone core.
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Chlorination: Aromatization using phosphorous oxychloride (POCl₃).
Figure 1: Regioselective synthesis of 6-(3-Bromophenyl)-2-chloronicotinonitrile via pyridone intermediate.
Detailed Experimental Methodology
Step 1: Enaminone Synthesis
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Reagents: 3-Bromoacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
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Protocol:
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Dissolve 3-bromoacetophenone in anhydrous toluene or neat DMF-DMA.
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Heat to reflux (110°C) for 12–16 hours under nitrogen.
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Monitor by TLC (formation of a polar, yellow/orange spot).
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Concentrate in vacuo to remove volatiles. The crude enaminone (typically a yellow solid) is often used directly without purification.
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Step 2: Pyridone Cyclization
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Reagents: Crude Enaminone (1.0 eq), 2-Cyanoacetamide (1.1 eq), Sodium Ethoxide (2.0 eq, 21% wt in EtOH).
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Protocol:
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Suspend the enaminone and 2-cyanoacetamide in absolute ethanol.
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Add NaOEt solution dropwise at room temperature.
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Heat to reflux for 4–8 hours. The mixture will likely become a heavy suspension.
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Cool to RT and acidify with 1M HCl to pH ~3–4 to precipitate the pyridone.
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Filter the solid, wash with water and cold ethanol. Dry under vacuum.
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Checkpoint: The product is 6-(3-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .
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Step 3: Chlorination (Aromatization)
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Reagents: Pyridone Intermediate (1.0 eq), POCl₃ (5–10 vol), PCl₅ (0.1 eq, optional catalyst).
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Protocol:
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Place the dried pyridone in a round-bottom flask.
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Add POCl₃ carefully (exothermic).
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Heat to 100–110°C for 3–5 hours. The suspension should dissolve into a clear solution.
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Quench (Critical Safety): Remove excess POCl₃ via vacuum distillation. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with NaHCO₃ or NH₄OH to pH 7–8.
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Extract with Ethyl Acetate or DCM. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
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Application in Medicinal Chemistry: Orthogonal Functionalization
This scaffold is valuable because it possesses two halogen "handles" with distinct electronic environments, allowing for orthogonal functionalization .
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C2-Chlorine (SNAr Active): The chlorine at position 2 is activated by the adjacent electron-withdrawing nitrile group and the pyridine nitrogen. It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiols under mild conditions.
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Phenyl-Bromine (Pd-Coupling Active): The bromine on the phenyl ring is electronically isolated from the pyridine core. It remains inert during the mild SNAr conditions used at C2, allowing it to be reserved for a subsequent Suzuki, Buchwald-Hartwig, or Sonogashira coupling.
Strategic Reaction Map
Figure 2: Orthogonal reactivity profile. Path 1 (SNAr) is typically performed first to avoid chemoselectivity issues during Pd-catalysis.
Key Therapeutic Areas
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Kinase Inhibitors: The 2-amino-3-cyanopyridine motif is a bioisostere for the quinoline core found in drugs like Bosutinib (Src/Abl inhibitor). The 3-bromophenyl group allows extension into the solvent-exposed region or hydrophobic pocket of the ATP binding site.
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S1P1 Agonists: Biphenyl and aryl-pyridine structures are privileged scaffolds for Sphingosine-1-phosphate receptor modulators.
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PROTAC Linkers: The bifunctionality allows this molecule to serve as a rigid connector between an E3 ligase ligand and a protein of interest ligand.
Safety & Handling
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Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.
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Specific Risks:
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Cyanide Release: Under strongly acidic or metabolic conditions, the nitrile group can theoretically release cyanide, though the aromatic nitrile is generally stable.
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POCl₃ Handling: The synthesis involves POCl₃, which reacts violently with water to release HCl and phosphoric acid. Quenching must be performed at 0°C.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
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Sigma-Aldrich. 6-(3-Bromophenyl)-2-chloronicotinonitrile Product Datasheet. Link
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Gorobets, N. Y., et al. (2009). "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile." Arkivoc, (xiii), 23-30.[1] (Mechanistic validation of enaminone-cyanoacetamide cyclization). Link
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El-Gaby, M. S. A., et al. (2011).[2] "Synthesis, Reactions and Antimicrobial activity of Some Substituted 4, 6-Diphenyl Pyridine 2-Thione Derivatives." Journal of American Science, 7(12). (Protocol for cyanopyridone synthesis). Link
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Organic Syntheses. 3-Bromoacetophenone. Coll. Vol. 3, p.127 (1955); Vol. 28, p.22 (1948). (Precursor synthesis).[3] Link
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PubChem. 2-Chloronicotinonitrile Compound Summary. National Library of Medicine. Link
